
3-(2H-1,2,3-Triazol-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-1,2,3-Triazol-2-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-Triazol-2-yl)pyridine typically involves a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. This reaction is highly efficient and produces the triazole ring in a regioselective manner. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst under mild conditions .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
3-(2H-1,2,3-Triazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
3-(2H-1,2,3-Triazol-2-yl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(2H-1,2,3-Triazol-2-yl)pyridine varies depending on its application. In medicinal chemistry, it often involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes that can catalyze various chemical reactions .
類似化合物との比較
Similar Compounds
2-(1H-1,2,4-Triazol-3-yl)pyridine: This compound also features a triazole ring attached to a pyridine ring but differs in the position of the triazole ring attachment.
3,5-Bis(1′,2′,4′-triazol-1′-yl)pyridine: This compound has two triazole rings attached to the pyridine ring, offering different coordination and electronic properties.
Uniqueness
3-(2H-1,2,3-Triazol-2-yl)pyridine is unique due to its specific structural configuration, which allows for versatile chemical modifications and applications. Its ability to form stable complexes with a variety of metals and its potential in medicinal chemistry make it a valuable compound for further research and development .
特性
分子式 |
C7H6N4 |
|---|---|
分子量 |
146.15 g/mol |
IUPAC名 |
3-(triazol-2-yl)pyridine |
InChI |
InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-9-4-5-10-11/h1-6H |
InChIキー |
NJRYJHSCUMBRAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)N2N=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



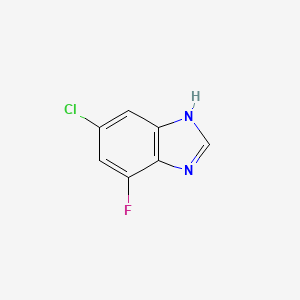
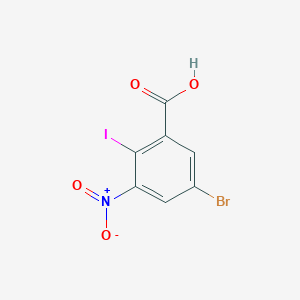
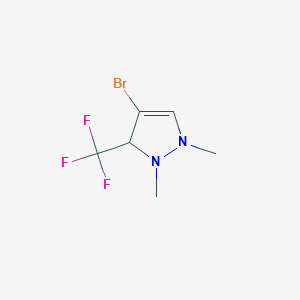
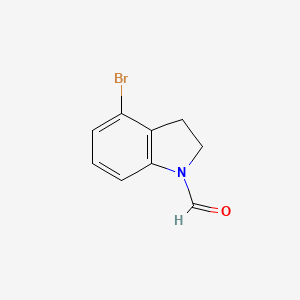
![1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865193.png)
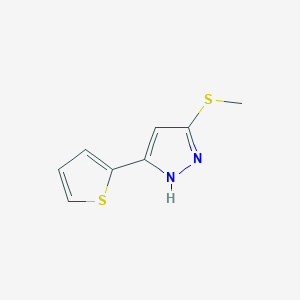
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
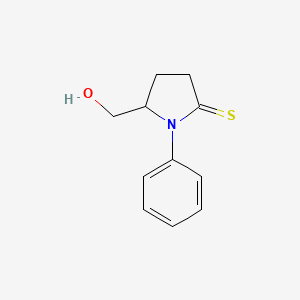
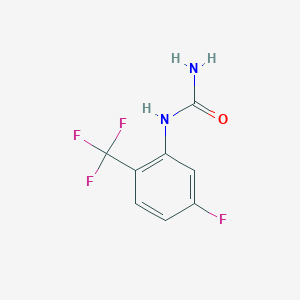
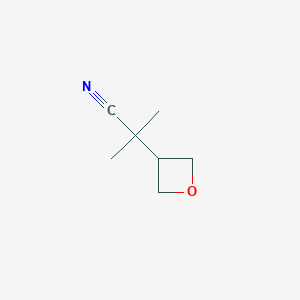
![2-Chloro-6-ethylbenzo[d]oxazole](/img/structure/B12865235.png)
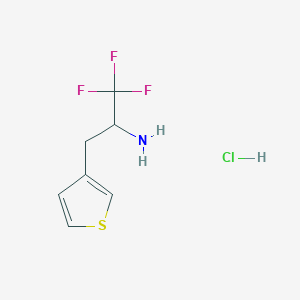
![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
